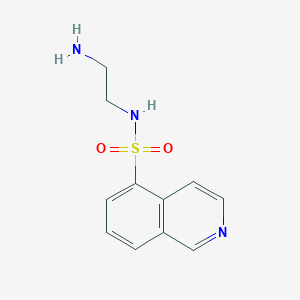

N-(2-aminoethyl)isoquinoline-5-sulfonamide

Overview

Description

“N-(2-aminoethyl)isoquinoline-5-sulfonamide” belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .

Synthesis Analysis

The synthesis of “N-(2-aminoethyl)isoquinoline-5-sulfonamide” involves several steps. In one method, 1,2-diaminoethane is dissolved in chloroform, and a chloroform solution containing 5-isoquinolinesulfonyl chloride is added dropwise under cooling with ice . After stirring at room temperature for two hours, the reaction solution is extracted with a 10% aqueous hydrochloric acid solution. The pH of the aqueous layer is adjusted to 10 with a 10% aqueous sodium hydroxide solution, and the aqueous layer is extracted with chloroform. The chloroform layer is then washed with water and dried with anhydrous potassium carbonate .Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)isoquinoline-5-sulfonamide” is represented by the InChI code:1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H . This indicates that the compound has a molecular weight of 287.77 . Physical And Chemical Properties Analysis

“N-(2-aminoethyl)isoquinoline-5-sulfonamide” is a white to off-white powder or crystals . It is soluble in methanol .Scientific Research Applications

Vasodilatory Activity

“N-(2-aminoethyl)isoquinoline-5-sulfonamide” derivatives have been studied for their vasodilatory activity . This means they can cause the dilation of blood vessels, which decreases blood pressure. This property could be useful in the treatment of conditions like hypertension and angina .

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives . These derivatives could potentially have different properties and uses in various fields of research .

Pharmacological Research

“N-(2-aminoethyl)isoquinoline-5-sulfonamide” is used in pharmacological research . It could be used to develop new drugs or to understand the mechanism of action of existing drugs .

Biochemical Properties

The compound has unique biochemical properties that make it interesting for scientific research . For example, it could be used to study protein interactions or enzymatic reactions .

Molecular Weight Studies

With a molecular weight of 251.31 , “N-(2-aminoethyl)isoquinoline-5-sulfonamide” can be used in studies that require compounds of a specific molecular weight .

Storage and Handling Research

This makes it suitable for research into the storage and handling of chemical compounds .

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

The biochemical pathways affected by N-(2-aminoethyl)isoquinoline-5-sulfonamide are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.

Safety and Hazards

The compound is labeled with the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVZSHVZGVWQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004735 | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide | |

CAS RN |

84468-17-7 | |

| Record name | N-(2-Aminoethyl)-5-isoquinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do the crystal structures reveal about how N-(2-aminoethyl)isoquinoline-5-sulfonamide interacts with PKA?

A1: The crystal structures available on Semantic Scholar [, ] provide insights into the binding mode of N-(2-aminoethyl)isoquinoline-5-sulfonamide within the active site of PKA. While specific details about the interactions are not provided in the abstracts, the studies indicate that the compound directly interacts with PKA. Further analysis of the crystallographic data (electron density maps, bond distances, and interacting residues) would be needed to fully elucidate the specific interactions, such as hydrogen bonding, hydrophobic interactions, and potential steric clashes.

Q2: How does the structure of N-(2-aminoethyl)isoquinoline-5-sulfonamide compare to Fasudil, and what implications might this have for its activity?

A2: While the provided abstracts don't offer a direct comparison to Fasudil, they highlight that N-(2-aminoethyl)isoquinoline-5-sulfonamide is a "short-chain Fasudil-derivative" [, ]. This suggests that the compound retains the core isoquinoline structure of Fasudil but likely possesses modifications to its side chain. These structural differences could lead to alterations in binding affinity to PKA, potentially affecting its potency and selectivity compared to Fasudil. Further research comparing the binding affinities and inhibitory concentrations (IC50) of both compounds against PKA would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)